molecular formula C2H2F2O3 B14625332 (3R,5S)-3,5-Difluoro-1,2,4-trioxolane CAS No. 54892-64-7

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane

Cat. No.: B14625332
CAS No.: 54892-64-7
M. Wt: 112.03 g/mol
InChI Key: NZFDJFMBTIENAK-XIXRPRMCSA-N
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Description

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is a compound characterized by the presence of two fluorine atoms and a trioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Difluoro-1,2,4-trioxolane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with hydrogen peroxide in the presence of a catalyst to form the trioxolane ring. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to precisely control reaction parameters and improve safety. The use of biocatalysts and green chemistry principles is also explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of difluorinated alcohols or other reduced species.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,5S)-3,5-Difluoro-1,2,4-trioxolane exerts its effects involves interactions with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The trioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is unique due to the presence of both fluorine atoms and a trioxolane ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

54892-64-7

Molecular Formula

C2H2F2O3

Molecular Weight

112.03 g/mol

IUPAC Name

(3S,5R)-3,5-difluoro-1,2,4-trioxolane

InChI

InChI=1S/C2H2F2O3/c3-1-5-2(4)7-6-1/h1-2H/t1-,2+

InChI Key

NZFDJFMBTIENAK-XIXRPRMCSA-N

Isomeric SMILES

[C@H]1(O[C@@H](OO1)F)F

Canonical SMILES

C1(OC(OO1)F)F

Origin of Product

United States

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